molecular formula C7H10N2O B1398895 4,5,6,7-Tetrahydro-2h-indazol-4-ol CAS No. 955406-79-8

4,5,6,7-Tetrahydro-2h-indazol-4-ol

Cat. No.: B1398895
CAS No.: 955406-79-8
M. Wt: 138.17 g/mol
InChI Key: KMVPZFQPMBEGDF-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-2H-indazol-4-ol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a fused benzene and pyrazole ring system, which imparts unique chemical properties to the compound.

Biochemical Analysis

Biochemical Properties

4,5,6,7-Tetrahydro-2H-indazol-4-ol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . By inhibiting COX-2, this compound can reduce the production of pro-inflammatory mediators such as prostaglandin E2. Additionally, this compound interacts with matrix metalloproteinase-13 (MMP-13), which is involved in the degradation of extracellular matrix components . The inhibition of MMP-13 by this compound suggests its potential in preventing tissue damage during inflammatory processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA . By inhibiting NF-κB, this compound can reduce the expression of genes involved in inflammation and immune responses. Furthermore, this compound affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with COX-2, leading to enzyme inhibition . This binding prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, this compound can activate or inhibit other enzymes, such as MMP-13, through direct binding interactions . These interactions result in changes in gene expression, particularly genes involved in inflammatory and immune responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown reasonable stability in aqueous solutions, with a half-life exceeding one hour . Over time, this compound can degrade into various metabolites, which may have different biological activities. Long-term studies have indicated that this compound can maintain its anti-inflammatory effects over extended periods, suggesting its potential for chronic inflammatory conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively reduce inflammation without significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their excretion from the body. The involvement of this compound in these metabolic pathways can influence the levels of other metabolites and the overall metabolic flux within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, facilitating its entry into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in inflamed tissues due to its anti-inflammatory properties .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells . In the cytoplasm, this compound can interact with various enzymes and proteins, modulating their activity. In the nucleus, this compound can influence gene expression by interacting with transcription factors and other nuclear proteins . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, directing it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-2H-indazol-4-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of N1, N3,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate . This reaction proceeds under mild conditions and yields the desired indazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydro-2H-indazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-2H-indazol-4-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors involved in inflammatory pathways . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

  • 4,5,6,7-Tetrahydro-1H-indazole
  • 2-(2-Benzothiazolyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol
  • 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride

Comparison: 4,5,6,7-Tetrahydro-2H-indazol-4-ol is unique due to its specific hydroxyl group at the 4-position, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-7-3-1-2-6-5(7)4-8-9-6/h4,7,10H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVPZFQPMBEGDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)NN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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